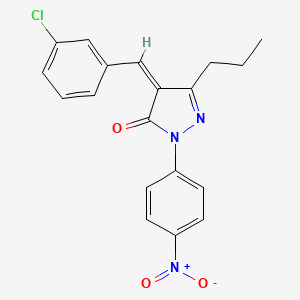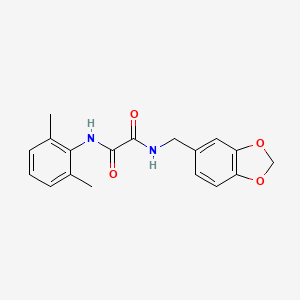![molecular formula C18H15FN4O2S B3900415 4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE](/img/structure/B3900415.png)
4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE
Descripción general
Descripción
4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad-spectrum antibacterial properties and are used in various therapeutic applications. This compound is characterized by the presence of a sulfonamide group, a pyrimidine ring, and a fluorophenyl group, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorophenyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions to attach the fluorophenyl group to the pyrimidine ring.
Attachment of the Sulfonamide Moiety: This can be done through sulfonation reactions, where a sulfonamide group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or proteins essential for bacterial growth and survival, leading to the disruption of cellular processes and eventual cell death. The presence of the fluorophenyl group enhances its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: 4-amino-N-(4, 6-dimethylpyrimidin-2-yl) benzene sulphonamide
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl) benzene-1-sulphonamide
Uniqueness
4-AMINO-N-{4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its potency, selectivity, and pharmacokinetic profile compared to other sulfonamides.
Propiedades
IUPAC Name |
4-amino-N-[4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-17-4-2-1-3-13(17)5-8-15-11-12-21-18(22-15)23-26(24,25)16-9-6-14(20)7-10-16/h1-12H,20H2,(H,21,22,23)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXCQFWZRNFFKO-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)
![[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B3900333.png)

![2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(2-phenoxyethyl)acetamide](/img/structure/B3900342.png)


![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900364.png)
![[1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B3900369.png)
![4-chloro-N'-{[(4-fluorophenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3900374.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-(3-fluorophenyl)butanamide](/img/structure/B3900392.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-FLUOROBENZOATE](/img/structure/B3900405.png)
![[3-(2-phenoxyethyl)-1-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B3900407.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3900431.png)
